2-(3-Methoxycyclohexyl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxycyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLWVYKTJDCPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483869-71-1 | |
| Record name | 2-(3-methoxycyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical and Conformational Analysis of 2 3 Methoxycyclohexyl Acetic Acid
Enantiomerism and Diastereomerism in Substituted Cyclohexanes
Substituted cyclohexanes provide a classic framework for understanding stereoisomerism. Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. The two primary types of stereoisomers are enantiomers and diastereomers.
In the case of 2-(3-methoxycyclohexyl)acetic acid, the presence of two substituent groups, a methoxy (B1213986) group (-OCH₃) at position 3 and an acetic acid group (-CH₂COOH) at position 1, creates two chiral centers. A chiral center is a carbon atom bonded to four different groups. The carbon atom to which the acetic acid group is attached (C1) and the carbon atom to which the methoxy group is attached (C3) are both chiral.
As a general rule, a molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. ontosight.ai For this compound, with n=2, there are up to 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess opposite configurations at all chiral centers. sigmaaldrich.com
Diastereomers are stereoisomers that are not mirror images of each other. sigmaaldrich.com This relationship occurs when molecules have different configurations at some, but not all, of their respective chiral centers. sigmaaldrich.com
The four stereoisomers of this compound can be designated by their absolute configurations (R/S) at each chiral center: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R).
| Stereoisomer Configuration | Relationship to (1R, 3R) | Relationship to (1S, 3S) | Relationship to (1R, 3S) |
| (1R, 3R) | Itself | Enantiomer | Diastereomer |
| (1S, 3S) | Enantiomer | Itself | Diastereomer |
| (1R, 3S) | Diastereomer | Diastereomer | Itself |
| (1S, 3R) | Diastereomer | Diastereomer | Enantiomer |
This table illustrates the stereoisomeric relationships between the four possible configurations of this compound.
The (1R, 3R) and (1S, 3S) isomers constitute one enantiomeric pair, while the (1R, 3S) and (1S, 3R) isomers form the other. Any other pairing, for example, (1R, 3R) and (1R, 3S), are diastereomers. These diastereomeric pairs are also referred to as cis and trans isomers, which describe the relative orientation of the substituents on the ring.
Conformational Preferences of the Cyclohexyl Ring and Side Chains
The cyclohexane (B81311) ring is not planar; it predominantly adopts a puckered "chair" conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. wikipedia.org In this conformation, the hydrogen atoms (or substituents) attached to the ring carbons occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). youtube.com
Through a process known as a "ring flip," one chair conformation can interconvert into another. masterorganicchemistry.com During this flip, all axial positions become equatorial, and all equatorial positions become axial. For monosubstituted cyclohexanes, the two chair conformations are not equal in energy. youtube.com The conformer with the substituent in the more spacious equatorial position is generally more stable. stackexchange.comchegg.com The destabilization of the axial conformer is primarily due to steric strain from 1,3-diaxial interactions , where the axial substituent clashes with the axial hydrogens on carbons 3 and 5 relative to it. youtube.com
The energy difference between the axial and equatorial conformers is known as the A-value. wikipedia.org A larger A-value signifies a greater preference for the equatorial position due to the substituent's larger steric bulk.
| Substituent | A-value (kcal/mol) |
| -OH (Hydroxyl) | 0.87 masterorganicchemistry.com |
| -OCH₃ (Methoxy) | 0.6 stackexchange.com |
| -COOH (Carboxyl) | 1.4 |
| -CH₃ (Methyl) | 1.74 wikipedia.org |
| -CH(CH₃)₂ (Isopropyl) | 2.15 masterorganicchemistry.com |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 wikipedia.org |
This interactive table presents the conformational energy (A-value) for various substituents on a cyclohexane ring. A higher value indicates a stronger preference for the equatorial position.
For 1,3-disubstituted cyclohexanes like this compound, the analysis depends on whether the isomer is cis or trans.
trans-1,3-Disubstitution: In the trans isomer, the substituents are on opposite sides of the ring. This allows for a chair conformation where both the methoxy group and the acetic acid group can occupy equatorial positions (diequatorial). The alternative, ring-flipped conformation would force both groups into highly unfavorable axial positions (diaxial). Due to the severe steric strain in the diaxial conformer, the equilibrium will overwhelmingly favor the diequatorial conformation.
cis-1,3-Disubstitution: In the cis isomer, the substituents are on the same side of the ring. In any given chair conformation, this necessitates that one group is axial and the other is equatorial. A ring flip will interchange these positions. The two resulting chair conformers are not equivalent in energy, and the more stable conformer will be the one that places the sterically bulkier group in the equatorial position. Comparing the A-values, the acetic acid side chain (-CH₂COOH, which is sterically more demanding than -COOH alone) is larger than the methoxy group (-OCH₃). Therefore, the equilibrium will favor the conformation where the 2-(cyclohexyl)acetic acid group is equatorial and the methoxy group is axial.
Influence of Stereochemistry on Molecular Recognition and Reactivity Profiles
The specific stereochemistry of a molecule is a critical determinant of its biological activity. chemeo.com Chiral molecules in the body, such as enzymes and receptors, create chiral environments. The interaction of a drug or molecule with its biological target is highly dependent on a precise three-dimensional fit, much like a key fits into a lock.
For the different stereoisomers of this compound, the spatial relationship between the methoxy group and the carboxylic acid function is fixed.
In the trans isomers, the diequatorial conformation places both functional groups relatively far apart.
In the cis isomers, the axial-equatorial arrangement brings the groups into a different spatial proximity.
Furthermore, the R/S configuration at each chiral center defines the absolute directionality of these groups in 3D space.
These distinct spatial arrangements mean that only one stereoisomer may bind effectively to a specific receptor or enzyme active site. The other isomers, having their functional groups in the wrong orientation, may bind weakly or not at all. Differences in binding can lead to significant variations in pharmacological or physiological effects. chemeo.com
Stereochemistry also influences chemical reactivity. The accessibility of the carboxylic acid group for a reaction, for instance, can be affected by its stereochemical environment. In a conformation where the acetic acid side chain is axial, it may be more sterically hindered by the nearby axial hydrogens compared to when it is in an equatorial position. This can affect the rate and outcome of chemical reactions involving this group. The orientation of one group can sterically or electronically influence the reactivity of the other, an effect that will differ between diastereomers.
Synthetic Methodologies for 2 3 Methoxycyclohexyl Acetic Acid and Its Analogues
Strategies for Carbon-Carbon Bond Construction
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons from simpler precursors. sigmaaldrich.com For the synthesis of 2-(3-methoxycyclohexyl)acetic acid and its analogues, several key C-C bond-forming reactions are employed to construct both the cyclohexane (B81311) ring and to introduce the acetic acid moiety.
Key C-C Bond Forming Reactions:
Diels-Alder Reaction: This powerful cycloaddition reaction provides a direct route to cyclohexene derivatives by reacting a conjugated diene with a dienophile. fiveable.me The resulting cyclic structure can then be further modified to introduce the desired substituents. The high stereoselectivity of the Diels-Alder reaction makes it particularly valuable for controlling the relative stereochemistry of substituents on the newly formed ring. fiveable.me
Aldol Condensation: This reaction involves the coupling of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can subsequently be dehydrated to an α,β-unsaturated carbonyl. fiveable.me This strategy is useful for building carbon chains and can be adapted to form cyclic structures.
Michael Addition: This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a versatile method for forming C-C bonds. Cascade reactions involving Michael additions have been utilized for the diastereoselective synthesis of highly substituted cyclohexanones. beilstein-journals.org
Wittig Reaction: This reaction converts aldehydes or ketones into alkenes using phosphonium ylides, providing a reliable method for forming carbon-carbon double bonds with defined stereochemistry. sigmaaldrich.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming C-C bonds between different types of carbon atoms. sigmaaldrich.com These reactions offer a high degree of functional group tolerance and are widely used in the synthesis of complex molecules.
The following table summarizes some of the key C-C bond forming reactions and their applications in organic synthesis.
| Reaction | Description | Application in Synthesis |
| Diels-Alder Reaction | A cycloaddition reaction between a conjugated diene and a dienophile to form a cyclohexene ring. fiveable.me | Construction of the core cyclohexyl ring system with high stereocontrol. fiveable.me |
| Aldol Condensation | The reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can be dehydrated. fiveable.me | Elongation of carbon chains and formation of cyclic structures. |
| Michael Addition | The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. beilstein-journals.org | Formation of C-C bonds and construction of substituted cyclohexanone rings. beilstein-journals.org |
| Wittig Reaction | The reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. sigmaaldrich.com | Introduction of carbon-carbon double bonds with controlled geometry. sigmaaldrich.com |
| Cross-Coupling Reactions | Palladium-catalyzed reactions that form a C-C bond between two fragments. sigmaaldrich.com | Versatile method for connecting different molecular components. sigmaaldrich.com |
Stereoselective and Enantioselective Synthesis Approaches to the Cyclohexyl Core
Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. For substituted cyclohexanes like this compound, the relative and absolute configurations of the substituents significantly influence the molecule's properties.
Diastereoselective Synthesis:
Diastereoselective methods aim to control the relative stereochemistry of multiple stereocenters within a molecule. For cyclohexane derivatives, this often involves controlling the cis or trans relationship between substituents on the ring. pressbooks.pub One common strategy is to utilize the inherent conformational preferences of the cyclohexane ring. Larger substituents preferentially occupy the equatorial position to minimize steric strain, a phenomenon known as the 1,3-diaxial interaction. pressbooks.pub This principle can be exploited to direct the approach of reagents to a specific face of the ring, thereby controlling the stereochemical outcome of a reaction.
Cascade reactions, such as the inter-intramolecular double Michael strategy, have been shown to produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org
Enantioselective Synthesis:
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts, reagents, or starting materials.
Organocatalysis: Chiral organic molecules can be used to catalyze reactions and induce enantioselectivity. For instance, a highly stereoselective one-pot procedure involving an enantioselective Michael addition promoted by an amino-squaramide catalyst has been used to access fully substituted cyclohexanes with excellent enantioselectivities (96–99% ee). nih.gov
Metal-Based Catalysis: Chiral metal complexes are also widely used as catalysts in enantioselective synthesis. For example, rhodium-carbene initiated domino sequences have been developed for the stereoselective synthesis of highly substituted cyclohexanes. bohrium.com Another example is the use of a chiral Schiff base-Cr(III) complex in (ene-endo)-carbonyl-ene type cyclizations.
Chiral Starting Materials: Utilizing readily available chiral natural products, such as (R)-(-)-carvone, as starting materials provides a straightforward way to introduce chirality into the target molecule. acs.org
The following table provides examples of stereoselective and enantioselective synthetic approaches.
| Approach | Method | Catalyst/Reagent | Outcome |
| Diastereoselective | Cascade Double Michael Addition | Aqueous KOH, TBAB | Highly functionalized cyclohexanones with complete diastereoselectivity. beilstein-journals.org |
| Enantioselective | One-Pot Michael-Michael-1,2-Addition | Amino-squaramide organocatalyst | Fully substituted cyclohexanes with >30:1 dr and 96-99% ee. nih.gov |
| Enantioselective | Rhodium-Carbene Initiated Domino Sequence | Rhodium catalyst | Highly substituted cyclohexanes with high stereoselectivity. bohrium.com |
| Enantioselective | (ene-endo)-Carbonyl-Ene Cyclization | Chiral Schiff base-Cr(III) complex | Cyclic homoallylic alcohols with controlled enantioselectivity. |
| Enantioselective | Chiral Pool Synthesis | (R)-(-)-Carvone | Enantiomerically pure precursors for nucleoside analogues. acs.org |
Functional Group Transformations and Protective Group Chemistry in Synthesis
The synthesis of a target molecule often requires the interconversion of functional groups. imperial.ac.uk These transformations are essential for introducing the desired chemical reactivity or for converting a functional group into the final desired moiety.
Common Functional Group Interconversions:
Oxidation and Reduction: These reactions are fundamental to altering the oxidation state of a carbon atom. For example, an alcohol can be oxidized to an aldehyde or a carboxylic acid, while a ketone can be reduced to a secondary alcohol. solubilityofthings.com
Nucleophilic Substitution: This class of reactions involves the replacement of a leaving group by a nucleophile. solubilityofthings.com It is a common method for introducing a wide variety of functional groups.
Esterification and Hydrolysis: The formation of an ester from a carboxylic acid and an alcohol, and the reverse reaction (hydrolysis), are crucial transformations. For example, the synthesis of 2-methylcyclohexyl acetate (B1210297) involves the esterification of 2-methylcyclohexanol with acetic acid. google.com
Protective Group Chemistry:
In complex syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This is achieved through the use of protecting groups. The protecting group must be stable to the reaction conditions and must be easily removable under mild conditions once its purpose is served.
Commonly used protecting groups include:
For Alcohols: Silyl ethers (e.g., TBDMS), acetals, and esters. mit.edu
For Carbonyls: Acetals and ketals. mit.edu
For Carboxylic Acids: Esters. mit.edu
For Amines: Carbamates (e.g., Boc, Cbz) and amides. mit.edu
The strategic use of functional group interconversions and protecting groups is essential for the successful synthesis of complex molecules like this compound and its analogues.
Development of Novel Catalytic Pathways for Derivatization
The development of new catalytic methods is a major focus of modern synthetic chemistry, aiming to improve efficiency, selectivity, and sustainability. For the derivatization of the this compound scaffold, novel catalytic pathways can provide access to a wider range of analogues with improved properties.
Biocatalysis:
Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity and ability to operate under mild conditions. libretexts.org Biocatalytic approaches can be employed for various transformations, including:
Carbon-Carbon Bond Formation: Enzymes such as aldolases and transketolases are well-established for forming C-C bonds. nih.gov
Hydrocyanation: Oxynitrilases can catalyze the addition of hydrogen cyanide to aldehydes with high enantioselectivity. libretexts.org
Henry Reaction: Some enzymes have been shown to catalyze the Henry (nitroaldol) reaction. nih.gov
Metal-Based Catalysis:
The development of new metal-based catalysts continues to push the boundaries of synthetic chemistry.
Hydrogenation: Zn-promoted Cu/Al₂O₃ catalysts have been developed for the hydrogenation of cyclohexyl acetate to cyclohexanol (B46403) and ethanol. rsc.org The addition of zinc was found to improve the dispersion of copper particles and modify the electronic properties of the catalyst. rsc.org
Oxidation: Ti-Zr-Co alloys have been investigated as heterogeneous catalysts for the oxidation of cyclohexane to cyclohexanol and cyclohexanone. researchgate.net
Hydroalkylation: Bifunctional catalysts consisting of Co₂P supported on zeolites have been used for the one-pot production of cyclohexylphenol from phenol. csic.es
The ongoing development of novel catalytic systems, including both biocatalysts and metal-based catalysts, will undoubtedly lead to more efficient and versatile methods for the synthesis and derivatization of this compound and its analogues.
An exploration of the chemical reactivity and derivatization pathways of this compound reveals a versatile scaffold amenable to a variety of chemical transformations. The reactivity of this compound is primarily dictated by its three key structural components: the carboxylic acid group, the methoxy (B1213986) substituent, and the cyclohexyl ring. Each of these sites can be targeted to generate a diverse array of derivatives, making it a valuable building block in synthetic chemistry.
Applications of 2 3 Methoxycyclohexyl Acetic Acid As a Synthetic Building Block
Precursor in Natural Product Synthesis Schemes
There is currently a lack of specific documented instances where 2-(3-Methoxycyclohexyl)acetic acid has been utilized as a key precursor in the total synthesis of natural products. While related structures, such as 2-(3-Methoxyphenyl)acetic acid, have been employed as precursors in the synthesis of natural products like Combretastatin A-4, similar detailed synthetic routes involving this compound are not readily found in the reviewed literature.
Role in the Elaboration of Pharmacologically Relevant Scaffolds
The application of this compound in the development of pharmacologically relevant scaffolds is an area with limited specific public data. General statements indicate its potential for research into therapeutic applications due to its possible interaction with biological targets. However, concrete examples of its incorporation into specific drug candidates or pharmacologically active scaffolds are not detailed in the available research.
For context, related cyclohexylacetic acid derivatives have been investigated for their biological activities. For instance, other derivatives have been explored for their neuroactive properties and potential as anti-convulsant drugs. nih.gov Additionally, a US patent describes related aminocyclohexyl derivatives for the treatment of immunological disorders and type II diabetes, highlighting the potential of the cyclohexyl core in medicinal chemistry. googleapis.com Nevertheless, specific studies detailing the pharmacological applications of the 2-(3-methoxy) substituted variant are not prominent.
Utilization in the Construction of Advanced Organic Materials
Information regarding the use of this compound in the construction of advanced organic materials, such as polymers or specialized coatings, is not available in the reviewed scientific literature and patents. While acetic acid derivatives, in general, are used in polymer synthesis, the specific role of this compound as a monomer or modifying agent is not documented. researchgate.netresearchgate.net
Biological and Biochemical Investigations of 2 3 Methoxycyclohexyl Acetic Acid and Its Analogues
In Vitro Studies on Enzyme Modulation and Interaction Profiles
Direct in vitro studies on the enzyme modulation effects of 2-(3-Methoxycyclohexyl)acetic acid are not extensively documented. However, the structural components of the molecule—a cyclohexane (B81311) ring, a methoxy (B1213986) group, and an acetic acid moiety—are present in various biologically active compounds, suggesting potential interactions with several enzyme classes.
The acetic acid functional group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. For instance, derivatives of phenylacetic acid have been investigated as COX inhibitors. While no direct evidence links this compound to COX inhibition, the presence of the acetic acid side chain makes this a plausible area for future investigation.
Furthermore, studies on other cyclic compounds have shown that the nature and position of substituents significantly influence enzyme inhibitory activity. For example, in a series of quinoline-based hydrazones, compounds with electron-donating methoxy groups showed moderate inhibition against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. acs.org Conversely, in studies of aromatic cyclic seleninates, a meta-substituted methoxy group, analogous to the 3-position in this compound, did not significantly affect the glutathione (B108866) peroxidase-like activity, whereas para- and ortho-substitutions did. nih.gov This highlights the critical role of substituent placement in determining enzyme interaction.
Given the structural similarities to substrates of various metabolic enzymes, it is conceivable that this compound could act as a competitive or non-competitive inhibitor for certain enzymes. However, without specific experimental data, any such activity remains speculative.
Table 1: In Vitro Enzyme Inhibition by Structurally Related Compounds
| Compound/Compound Class | Target Enzyme(s) | Observed Effect |
| Quinolone-based hydrazones with methoxy groups | α-glucosidase, α-amylase | Moderate inhibition acs.org |
| Aromatic cyclic seleninates (meta-methoxy) | Glutathione peroxidase-like activity | No significant effect on activity nih.gov |
| Phenylacetic acid derivatives | Cyclooxygenase (COX) | Inhibition (variable potency) |
Exploration of Molecular Target Engagement and Binding Affinities
Specific molecular targets for this compound have not been identified in the current body of scientific literature. The exploration of binding affinities requires experimental validation, which appears to be absent for this particular compound.
However, we can infer potential interactions based on its structural features. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with amino acid residues in the binding pockets of proteins. The lipophilic cyclohexyl ring could engage in hydrophobic interactions, a common binding motif for many ligands. The methoxy group, with its potential for hydrogen bond acceptance and steric influence, further diversifies the possible interactions.
For example, in a study of novel 5-acetamido-2-hydroxy benzoic acid derivatives, computational docking studies revealed that similar functional groups could form favorable interactions with the active site of COX-2, leading to better binding affinities compared to parent compounds. mdpi.com While these are different molecules, the principles of molecular recognition suggest that this compound could exhibit affinity for proteins with complementary binding sites.
Without experimental data such as dissociation constants (Kd) or inhibition constants (Ki), any discussion of binding affinity remains theoretical. Future research employing techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays would be necessary to identify and characterize the molecular targets of this compound.
Elucidation of Proposed Biochemical Pathways and Metabolic Transformation Mechanisms
The precise biochemical pathways and metabolic transformations of this compound have not been experimentally elucidated. However, based on the metabolism of structurally related compounds, a putative metabolic fate can be proposed.
The metabolism of xenobiotics containing a cyclohexane ring often involves oxidative hydroxylation mediated by cytochrome P450 (CYP) enzymes. acs.org This can lead to the formation of various hydroxylated metabolites. The position of hydroxylation can be influenced by the existing substituent, in this case, the methoxy group.
The acetic acid side chain may undergo conjugation reactions, a common phase II metabolic pathway. This could involve glucuronidation or conjugation with amino acids, which would increase the water solubility of the compound and facilitate its excretion.
The methoxy group itself can be a site of metabolism. O-demethylation is a common metabolic reaction, which would convert the methoxy group to a hydroxyl group, forming a new metabolite with potentially different biological activity.
Therefore, a proposed, though unconfirmed, metabolic pathway for this compound could involve one or more of the following transformations:
Oxidative Hydroxylation: Addition of a hydroxyl group to the cyclohexane ring.
O-Demethylation: Conversion of the methoxy group to a hydroxyl group.
Conjugation: Glucuronidation or amino acid conjugation of the carboxylic acid moiety.
It is important to emphasize that these are proposed pathways based on general metabolic principles and data from analogous compounds. The actual metabolic fate of this compound in any biological system would need to be confirmed through in vitro and in vivo metabolic studies.
Comparative Analysis with Structurally Related Biologically Active Compounds
To provide context for the potential biological activity of this compound, a comparative analysis with structurally related compounds is presented below. This comparison is based on compounds that share one or more key structural features: the cyclohexyl ring, the acetic acid moiety, or a methoxy substituent on a cyclic ring.
2-(3-Methoxyphenyl)acetic acid: This aromatic analogue has been identified as a phytotoxin produced by the fungus Rhizoctonia solani. nih.gov It has been shown to reduce the growth and symbiotic N2-fixation activity in soybeans. nih.gov This suggests that the methoxy and acetic acid moieties, when combined, can confer biological activity, although the aromatic ring in this compound significantly alters its electronic properties compared to the saturated cyclohexane ring in this compound.
Cyclohexylacetic acid: This simpler, non-methoxylated analogue is used as a building block in chemical synthesis. While its specific biological activities are not extensively reported, its derivatives have been explored in various contexts. For instance, the synthesis of cyclohexyl acetate (B1210297) from cyclohexanol (B46403) and acetic acid is a well-documented esterification reaction. nih.gov
Other Acetic Acid Derivatives: A wide range of acetic acid derivatives exhibit significant biological activities. For example, many NSAIDs are arylpropionic or arylacetic acids that inhibit COX enzymes. orientjchem.org While this compound is an aliphatic cyclic acetic acid, the potential for enzyme inhibition based on the acetic acid functional group remains a point of interest.
The following table summarizes the properties and known activities of these related compounds.
Table 2: Comparative Profile of this compound and Structurally Related Compounds
| Compound Name | Key Structural Features | Known Biological/Chemical Properties |
| This compound | Cyclohexyl ring, Methoxy group (position 3), Acetic acid moiety | Limited data available; potential for enzyme modulation and metabolic transformation. |
| 2-(3-Methoxyphenyl)acetic acid | Phenyl ring, Methoxy group (position 3), Acetic acid moiety | Phytotoxic; reduces growth and N2-fixation in soybeans. nih.govnih.gov |
| Cyclohexylacetic acid | Cyclohexyl ring, Acetic acid moiety | Chemical intermediate; limited specific biological activity data. |
| Arylacetic/Arylpropionic Acids (e.g., Ibuprofen) | Aromatic ring, Acetic/Propionic acid moiety | NSAIDs; inhibit COX enzymes. orientjchem.org |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 3 Methoxycyclohexyl Acetic Acid
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular formula of 2-(3-methoxycyclohexyl)acetic acid. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS can distinguish between different elemental compositions that may have the same nominal mass. For this compound, with a chemical formula of C9H16O3, the theoretical exact mass of the protonated molecule [M+H]+ can be calculated. Experimental measurement of this value allows for the confirmation of the molecular formula with a low margin of error, typically in the parts-per-million (ppm) range.
In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When subjected to ionization techniques such as electrospray ionization (ESI) or electron ionization (EI), the molecule can break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure. For instance, the observation of fragments corresponding to the loss of a methoxy (B1213986) group (-OCH3) or the acetic acid moiety (-CH2COOH) would provide strong evidence for the proposed structure of this compound.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C9H16O3 |
| Theoretical Exact Mass ([M+H]+) | 173.1178 g/mol |
| Experimentally Measured Mass ([M+H]+) | Typically within ± 5 ppm of theoretical |
| Common Fragment Ions | [M-OCH3]+, [M-CH2COOH]+ |
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structure Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide a wealth of information about the connectivity and spatial arrangement of atoms within the molecule.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, one would expect to observe distinct signals for the methoxy protons, the protons of the acetic acid side chain, and the protons on the cyclohexyl ring.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shift of these signals is indicative of the carbon's hybridization and the nature of its attached atoms. For example, the carbonyl carbon of the carboxylic acid group would appear at a characteristic downfield chemical shift.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 185 |
| Methoxy (-OCH3) | 3.2 - 3.5 | 55 - 60 |
| Cyclohexyl Methine (-CH-O) | 3.0 - 3.4 | 75 - 85 |
| Acetic Acid Methylene (-CH2-COOH) | 2.1 - 2.5 | 35 - 45 |
| Cyclohexyl Protons | 1.0 - 2.2 | 20 - 40 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes.
The IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A sharp and intense peak around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid. Additionally, C-O stretching vibrations for the ether and carboxylic acid groups would be expected in the fingerprint region (below 1500 cm⁻¹), along with C-H stretching and bending vibrations for the aliphatic portions of the molecule.
Raman spectroscopy provides complementary information to IR spectroscopy. While O-H stretching vibrations are typically weak in Raman spectra, the C=O stretch usually gives a strong signal. The non-polar C-C bonds of the cyclohexyl ring often produce strong Raman signals, providing further confirmation of the molecular structure.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1725 |
| Alkane (-C-H) | C-H Stretch | 2850 - 2960 |
| Ether (-C-O-C) | C-O Stretch | 1050 - 1150 |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating and quantifying its different stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
For purity assessment, a reversed-phase HPLC method is often employed. In this technique, the compound is passed through a column packed with a non-polar stationary phase (such as C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile). The purity of the sample is determined by comparing the area of the main peak in the chromatogram to the total area of all peaks. A UV detector is typically used for detection, as the carboxylic acid group has some UV absorbance.
Due to the presence of two stereocenters in its structure, this compound can exist as a mixture of four stereoisomers (two pairs of enantiomers). Chiral chromatography is necessary to separate these enantiomers. This can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. The separation allows for the determination of the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer in a mixture. This is particularly important in pharmaceutical applications, where different enantiomers can have different biological activities.
Table 4: Chromatographic Methods for the Analysis of this compound
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Application |
| Reversed-Phase HPLC | C18 | Water/Acetonitrile Gradient | Purity Assessment |
| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose or amylose derivatives) | Hexane/Isopropanol | Enantiomeric Separation and e.e. Determination |
| Gas Chromatography (GC) | Capillary column (e.g., DB-5) | Helium | Purity and Volatile Impurity Analysis |
Theoretical and Computational Studies of 2 3 Methoxycyclohexyl Acetic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. qulacs.orgyoutube.com For 2-(3-Methoxycyclohexyl)acetic acid, these calculations can reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.
The methoxy (B1213986) group (-OCH₃) and the carboxylic acid group (-COOH) are the primary determinants of the molecule's electronic properties. The oxygen atom in the methoxy group, with its lone pairs, acts as an electron-donating group through resonance, while also exerting an inductive electron-withdrawing effect due to its high electronegativity. uba.ar Similarly, the carboxylic acid group is electron-withdrawing. DFT calculations would likely show a higher electron density around the oxygen atoms of both functional groups.
The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the methoxy and carboxylic acid oxygen atoms, while the LUMO would likely be centered on the carbonyl carbon and the acidic proton of the carboxylic acid group. The precise energy values would depend on the level of theory and basis set used in the calculation. epstem.net
Reactivity descriptors, derived from quantum chemical calculations, can predict the most likely sites for electrophilic and nucleophilic attack. The electrostatic potential map would likely indicate a negative potential (red) around the oxygen atoms, making them susceptible to electrophilic attack, and a positive potential (blue) around the acidic hydrogen of the carboxylic acid group, indicating its susceptibility to deprotonation by a base.
Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations (Note: The following values are illustrative and based on typical results for similar molecules from DFT calculations.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 6.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Space Exploration
The cyclohexane (B81311) ring of this compound is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. dalalinstitute.com The presence of two substituents, the methoxy group and the acetic acid side chain, leads to the possibility of various stereoisomers and conformers. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such flexible molecules over time. nih.gov
MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing insight into the molecule's dynamic behavior, including bond rotations and ring flips. nih.gov
For this compound, the key conformational questions revolve around the axial versus equatorial positioning of the methoxy and acetic acid groups on the cyclohexane ring. libretexts.orgmasterorganicchemistry.com Generally, bulky substituents prefer the equatorial position to avoid steric hindrance from 1,3-diaxial interactions. scispace.comsapub.org
An MD simulation would likely reveal that the most stable conformers are those where the bulky acetic acid group occupies an equatorial position. The conformational preference of the smaller methoxy group would also favor the equatorial position but to a lesser extent. worldwidejournals.com The simulation would also capture the dynamics of the ring flip between different chair conformations, as well as the rotation of the acetic acid side chain. nih.gov
Table 2: Theoretical Conformational Analysis of this compound (Note: Relative energies are illustrative and represent typical energy differences for substituted cyclohexanes.)
| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Predicted Population at 298 K | Key Interactions |
| Equatorial-Equatorial | 0 | Dominant | Lowest steric strain. |
| Equatorial-Axial | ~1.8 | Minor | 1,3-diaxial interaction with the methoxy group. |
| Axial-Equatorial | ~2.5 | Minor | 1,3-diaxial interaction with the acetic acid group. |
| Axial-Axial | >5.0 | Negligible | Significant steric strain from multiple 1,3-diaxial interactions. |
Structure-Activity Relationship (SAR) Modeling at a Molecular Level
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov At a molecular level, this involves identifying the key structural features (pharmacophores) responsible for the molecule's interaction with a biological target.
For this compound, the key pharmacophoric elements are the hydrogen bond donor and acceptor capabilities of the carboxylic acid group and the hydrogen bond acceptor capability of the methoxy group. The cyclohexane ring acts as a rigid scaffold, and its conformation determines the spatial arrangement of these functional groups.
Computational SAR modeling would involve generating a set of molecular descriptors for this compound and its analogs. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). By comparing these descriptors with measured biological activity, a predictive model can be built. researchgate.netnih.gov
Prediction of Spectroscopic Properties and Reaction Mechanisms
Computational chemistry can accurately predict various spectroscopic properties, which can aid in the identification and characterization of a compound. nih.gov
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. acs.org For this compound, the predicted IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 3300-2500 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1760-1690 cm⁻¹), and the C-O stretches of the methoxy and carboxylic acid groups (in the 1320-1210 cm⁻¹ region). nih.govorgchemboulder.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govaminer.orgresearchgate.netcapes.gov.br The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For example, the acidic proton of the carboxylic acid would appear at a high chemical shift (downfield). The protons on the carbon bearing the methoxy group and the protons alpha to the carbonyl group would also have characteristic shifts. The ¹³C NMR spectrum would show a distinct peak for the carbonyl carbon at a high chemical shift.
Reaction Mechanisms: Computational methods are also employed to study reaction mechanisms, providing insights into transition states and reaction energy barriers. rsc.orgresearchgate.netwikipedia.org For this compound, potential reactions for study could include its esterification or its deprotonation. patsnap.com Computational modeling could elucidate the step-by-step process of these reactions, identifying the transition state structures and calculating the activation energies, which determine the reaction rates.
Table 3: Predicted Spectroscopic Data for this compound (Note: These are illustrative predictions based on computational methods and data for similar functional groups.)
| Spectroscopy | Feature | Predicted Range/Value |
| IR | O-H stretch (carboxylic acid) | 3300-2500 cm⁻¹ (broad) |
| IR | C=O stretch (carbonyl) | 1720-1700 cm⁻¹ (strong) |
| ¹H NMR | -COOH proton | 10-12 ppm |
| ¹H NMR | -OCH₃ protons | 3.3-3.5 ppm |
| ¹³C NMR | C=O carbon | 175-185 ppm |
| ¹³C NMR | -OCH₃ carbon | 55-60 ppm |
Future Perspectives and Emerging Research Directions for 2 3 Methoxycyclohexyl Acetic Acid
Innovations in Sustainable and Green Synthesis Methodologies
The chemical industry's shift towards environmentally benign processes necessitates the development of green synthesis routes for promising compounds like 2-(3-methoxycyclohexyl)acetic acid. Future research is anticipated to focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources, moving away from traditional synthetic methods that often rely on harsh reagents and generate significant environmental pollutants.
Key areas of innovation are expected to include:
Catalytic Hydrogenation of Aromatic Precursors: A primary green approach involves the catalytic hydrogenation of a corresponding aromatic precursor, such as a methoxyphenylacetic acid derivative. The development of highly efficient and reusable heterogeneous catalysts, for instance, palladium on carbon (Pd/C), will be crucial. rsc.org This method is advantageous as it often proceeds under milder conditions and reduces the need for stoichiometric reagents.
One-Pot Domino Reactions: Organocatalytic domino or cascade reactions represent a powerful strategy for constructing complex cyclic systems from simple precursors in a single operation. nih.gov Future research could devise a one-pot synthesis for this compound that stereoselectively assembles the functionalized cyclohexane (B81311) ring, thereby improving efficiency and reducing waste. nih.gov
Use of Greener Solvents and Reagents: The replacement of hazardous organic solvents with more sustainable alternatives like water or supercritical fluids is a cornerstone of green chemistry. rsc.orgresearchgate.net Research into aqueous dehydrogenation of cyclohexene precursors or esterification reactions using solid acid catalysts can provide insights into greener pathways. rsc.orgresearchgate.net For instance, the esterification of cyclohexene with carboxylic acids over ion exchange resins demonstrates a 100% atom-economical process. researchgate.net
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound could offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry.
| Green Synthesis Approach | Potential Advantages | Relevant Analogs |
| Catalytic Hydrogenation | High atom economy, reusable catalysts, milder conditions | Hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid wikipedia.org |
| One-Pot Domino Reactions | Increased efficiency, reduced waste, stereocontrol | Asymmetric synthesis of functionalized cyclohexanes via organocatalysis nih.gov |
| Greener Solvents/Reagents | Reduced environmental impact, improved safety | Pd/C-catalyzed aqueous dehydrogenation of cyclohexenes rsc.org |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts | Enzymatic synthesis of bioactive compounds |
Design and Development of Novel Bioactive Probes and Tool Compounds
The cyclohexane scaffold is a prevalent motif in numerous bioactive molecules and approved drugs, suggesting that this compound could serve as a valuable building block for novel therapeutic agents and biological probes. pharmablock.com The combination of a lipophilic cyclohexane ring and a polar carboxylic acid group provides a balanced physicochemical profile that is often desirable in drug design.
Future research in this area will likely focus on:
Scaffold for Bioactive Molecules: The core structure of this compound can be systematically modified to explore its potential as a pharmacophore. For instance, the carboxylic acid group can be converted to amides, esters, or other functional groups to modulate its interaction with biological targets. The methoxy (B1213986) group also offers a site for further functionalization.
Conformationally Constrained Analogs: The cyclohexane ring provides a rigid scaffold that can be used to design conformationally constrained analogs of known bioactive molecules. This rigidity can lead to higher binding affinity and selectivity for specific biological targets. pharmablock.com
Probes for Target Identification: By attaching fluorescent dyes, biotin tags, or photoreactive groups to the this compound scaffold, novel chemical probes can be developed. These probes would be instrumental in identifying and characterizing the protein targets of bioactive compounds derived from this scaffold, a critical step in understanding their mechanism of action.
Fragment-Based Drug Discovery: The relatively small size and moderate complexity of this compound make it an ideal candidate for fragment-based drug discovery campaigns. Libraries of small molecules based on this scaffold could be screened against a wide range of biological targets to identify initial hits for further optimization.
Exploration of Applications in Advanced Materials Science
The unique chemical structure of this compound also suggests its potential utility in the development of advanced materials. The presence of both a modifiable carboxylic acid group and a stable cyclohexane ring allows for its incorporation into a variety of material architectures.
Emerging research directions in materials science may include:
Q & A
Q. How do computational methods predict the environmental fate of this compound?
- QSAR models estimate biodegradability (e.g., BIOWIN3) and toxicity (ECOSAR). Hydrolysis half-lives are calculated using EPI Suite, while molecular dynamics simulations assess soil adsorption coefficients (Koc). These guide waste treatment protocols (e.g., ozonation for recalcitrant metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
